molecular formula C16H14ClN3O2 B12922740 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 920506-35-0

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B12922740
CAS No.: 920506-35-0
M. Wt: 315.75 g/mol
InChI Key: YQDLWFOZWSGUJG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide ( 920506-35-0) is a synthetic small molecule with a molecular formula of C16H14ClN3O2 and a molecular weight of 315.75400 . This compound is characterized by its unique hybrid structure, incorporating a 5-hydroxyindole moiety linked via an ethyl chain to a 2-chloropyridine-3-carboxamide group. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The presence of the carboxamide moiety can facilitate hydrogen bonding with various enzymes and proteins, which often contributes to inhibitory activity . Similarly, the 5-hydroxyindole fragment is a key subunit in many biologically active molecules. Researchers can explore this compound as a novel chemical entity for investigating new pharmacological targets, particularly in the development of protease inhibitors or receptor modulators, given the potential for the carboxamide group to engage in key molecular interactions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

920506-35-0

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H14ClN3O2/c17-15-12(2-1-6-18-15)16(22)19-7-5-10-9-20-14-4-3-11(21)8-13(10)14/h1-4,6,8-9,20-21H,5,7H2,(H,19,22)

InChI Key

YQDLWFOZWSGUJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative undergoes further reactions to introduce the chloro and pyridine carboxamide groups. Industrial production methods may involve optimizing reaction conditions and using catalysts to increase yield and purity .

Chemical Reactions Analysis

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits notable biological activities, particularly in anticancer and neuroprotective applications. The indole derivatives are known for their pharmacological properties, including:

  • Anticancer Activity : The presence of the indole moiety is associated with modulation of neurotransmitter systems and inhibition of enzymes involved in cancer progression. This compound may serve as a lead candidate for developing new therapeutic agents targeting various cancers.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Applications in Medicinal Chemistry

  • Lead Compound for Cancer Therapy
    • The structure of 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide allows for further modifications to enhance its efficacy against cancer cells.
    • Case studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Agent
    • The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
    • Experimental studies indicate that similar compounds can reduce oxidative stress and inflammation in neuronal cells.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Methoxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamideMethoxy group instead of chlorineAntioxidant properties
N-(1H-Indol-3-yl)-N'-(2-pyridinyl)ureaUrea linkage instead of carboxamideAnticancer activity
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-pyridine-3-carboxamideMethoxy substitutionNeuroprotective effects

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . For example, it may activate tropomyosin-related kinase B (TrkB), leading to neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural homology with the target molecule, differing primarily in substituents or core moieties. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Ref.
2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide Pyridine-3-carboxamide 5-hydroxyindole, 2-chloro ~328 (estimated*) Polar (hydroxyl), hydrogen-bond donor
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 313496-17-2) Benzamide 5-methoxyindole, 2-chloro 328.8 Lipophilic (methoxy), reduced H-bonding
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide Pyridine-3-carboxamide 5-methoxyindole ~328 (estimated) Moderate lipophilicity, no halogen
5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide (DB07180) Pyrrole-3-carboxamide Chloro-oxoindole, methyl groups N/A Experimental, potential kinase inhibition
Key Observations

Substituent Impact on Polarity: The 5-hydroxyindole group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 5-methoxyindole in its benzamide and pyridine-carboxamide analogs. This difference may influence solubility and target affinity, particularly in neurological applications .

Pharmacological Implications :

  • The experimental compound DB07180 () shares an indole-derived motif but incorporates a pyrrole-carboxamide and oxoindole group. Such structural variations are common in kinase inhibitors, suggesting the target compound may also interact with similar enzymatic targets .
  • Methoxy-substituted analogs (e.g., N-[2-(5-methoxyindol-3-yl)ethyl]pyridine-3-carboxamide) are commercially available with multiple suppliers, indicating broader research interest in indole-pyridine hybrids .

Synthetic Accessibility :

  • The presence of a chlorine atom in the target compound and its analogs (e.g., ’s 2-chloro-N-[3-(4-chlorophenyl)-bicyclohexan-4-yl]pyridine-3-carboxamide) suggests synthetic routes leveraging halogenated intermediates, which are well-established in medicinal chemistry .

Biological Activity

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide, also known by its CAS number 920506-35-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties, supported by various research findings.

PropertyValue
Molecular FormulaC₁₆H₁₄ClN₃O₂
Molecular Weight315.754 g/mol
LogP3.469
PSA81.5 Ų

Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. In particular, studies have shown effective inhibition against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . The compound demonstrated inhibition zone diameters comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it has been reported that related compounds exhibit IC₅₀ values between 7 to 20 µM against various cancer cell lines, including those associated with breast and pancreatic cancers . The mechanism of action appears to involve the targeting of specific molecular pathways that regulate cancer cell proliferation and angiogenesis. In vitro studies have shown that treatment with these compounds leads to significant reductions in cell viability and alterations in cell morphology, suggesting induction of apoptosis .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds structurally related to this compound have demonstrated anti-inflammatory activity by inhibiting key pro-inflammatory cytokines and pathways involved in inflammation . This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including those similar to this compound. These compounds have shown promise in models of neurodegenerative diseases such as Alzheimer’s disease by reducing oxidative stress and preventing neuronal cell death . The antioxidant properties contribute to their protective effects on neuronal cells.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study comparing various thiourea derivatives found that certain compounds exhibited strong antibacterial activity with MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro tests on human leukemia cell lines revealed that some derivatives of this compound induced apoptosis with IC₅₀ values as low as 1.50 µM, demonstrating potent anticancer activity .
  • Neuroprotection : Research on indole-based compounds indicated their ability to protect against oxidative damage in neuronal cells, suggesting therapeutic potential for neurodegenerative conditions .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Functionalization of the pyridine ring. The chloro substituent is introduced via electrophilic substitution or halogenation under controlled conditions (e.g., using POCl₃ or SOCl₂) .
  • Step 2 : Activation of the pyridine-3-carboxylic acid to form a reactive intermediate (e.g., acyl chloride or via carbodiimide coupling reagents like EDC/HOBt) .
  • Step 3 : Amide bond formation with the ethylindole derivative. The indole-containing amine (2-(5-hydroxy-1H-indol-3-yl)ethylamine) is coupled to the activated pyridine intermediate under inert conditions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .

Q. What analytical methods are critical for characterizing this compound?

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves the molecular geometry, including bond angles and torsion between the pyridine and indole moieties .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm molecular weight (C₁₆H₁₃ClN₃O₂, calc. 314.07) and absence of byproducts .
  • Functional Groups : FT-IR identifies key vibrations (e.g., N-H stretch at ~3300 cm⁻¹ for amide, O-H stretch at ~3500 cm⁻¹ for indole hydroxyl) .

Advanced Research Questions

Q. How can regioselective challenges during pyridine chlorination be addressed?

The chloro group’s position on the pyridine ring is influenced by directing effects:

  • Meta-Directing Groups : Electron-withdrawing substituents (e.g., carboxamide) direct chlorination to the 2-position. Computational modeling (DFT) predicts reactivity hotspots .
  • Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu) enable site-selective halogenation under mild conditions .
  • Validation : Comparative LC-MS analysis of reaction intermediates identifies competing pathways, enabling optimization of reaction time and temperature .

Q. What in vitro models are suitable for evaluating biological activity?

Given the indole moiety’s prevalence in CNS-targeting compounds:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT) receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT₂A) .
  • Cell-Based Assays : Measure cAMP modulation in HEK-293 cells transfected with GPCRs to assess functional activity .
  • Dose-Response Analysis : EC₅₀/IC₅₀ values derived from sigmoidal curves (GraphPad Prism) quantify potency .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., calcium flux assays vs. radioligand binding) .
  • Statistical Rigor : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across independent replicates .

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